molecular formula C20H26FNO2S B492594 N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide CAS No. 667912-62-1

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide

Cat. No. B492594
CAS RN: 667912-62-1
M. Wt: 363.5g/mol
InChI Key: RZNPMSJRXHMNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 3,5-Di-tert-butylbenzaldehyde , which is an organic compound used as a building block in organic synthesis . The “N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide” part suggests that it might have a sulfonamide group attached to a 3-fluorobenzene ring, which is further connected to a 3,5-ditert-butylphenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 5,15-Bis(3,5-di-tert-butylphenyl)-10-phenylethynyl-20-trimethylsilylethynylporphyrin have been synthesized by the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal and phenylpropargyl aldehyde .

Advantages and Limitations for Lab Experiments

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide has several advantages as a research tool. It is a highly potent and selective inhibitor of certain enzymes and proteins, making it an ideal tool for studying their functions. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents in various diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, the development of new methods for synthesizing this compound and its analogs may also be an area of future research.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various diseases. Its potent inhibitory effects on certain enzymes and proteins make it an ideal tool for studying their functions, and its wide range of biochemical and physiological effects make it an interesting target for further research.

Synthesis Methods

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can be synthesized by the reaction of 3,5-ditert-butylphenylamine with 3-fluorobenzenesulfonyl chloride. The reaction is typically carried out in a polar solvent such as dimethylformamide or dichloromethane under controlled conditions.

Scientific Research Applications

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. It has been shown to have potent inhibitory effects on several enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO2S/c1-19(2,3)14-10-15(20(4,5)6)12-17(11-14)22-25(23,24)18-9-7-8-16(21)13-18/h7-13,22H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNPMSJRXHMNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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